molecular formula C16H25NO2S B2363195 N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide CAS No. 1396885-87-2

N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide

Cat. No. B2363195
CAS RN: 1396885-87-2
M. Wt: 295.44
InChI Key: FXMCQRJXJDLEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide, commonly known as GW501516, is a synthetic compound that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and performance, it has gained popularity in the sports industry as a performance-enhancing drug.

Scientific Research Applications

GW501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models of obesity and diabetes. Additionally, GW501516 has been shown to improve cardiovascular health by reducing blood pressure, increasing HDL cholesterol levels, and decreasing triglycerides.

Mechanism of Action

GW501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
GW501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and performance in animal models by increasing the number of mitochondria in muscle cells and improving oxygen utilization. Additionally, GW501516 has been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

GW501516 has several advantages for use in lab experiments. It is a highly specific and potent PPARδ agonist, which allows for precise control of the target pathway. Additionally, it has a long half-life, which allows for sustained activation of PPARδ. However, there are also some limitations to the use of GW501516 in lab experiments. It has been shown to have off-target effects on other nuclear receptors, which can complicate data interpretation. Additionally, there is a lack of long-term safety data on GW501516, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on GW501516. One area of interest is the development of more selective PPARδ agonists that do not have off-target effects. Additionally, there is interest in studying the long-term safety and efficacy of GW501516 in humans. Finally, there is potential for the use of GW501516 in combination with other compounds for the treatment of metabolic disorders and other diseases.
Conclusion
In conclusion, GW501516 is a synthetic compound that has potential therapeutic applications in the treatment of metabolic disorders. It works by activating PPARδ, which leads to increased energy expenditure and improved insulin sensitivity. While there are advantages to using GW501516 in lab experiments, there are also limitations to its use. Future research directions for GW501516 include the development of more selective PPARδ agonists and the study of its long-term safety and efficacy in humans.

Synthesis Methods

GW501516 is synthesized through a multi-step process that involves the reaction of 4-chlorobutyric acid with methylamine, followed by the reaction with 4,4-dimethylpentanal. The resulting compound is then reacted with thioanisole and trifluoroacetic acid to yield GW501516.

properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)14(18)9-11-17-15(19)10-12-20-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMCQRJXJDLEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CCSC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.